4-(2-乙酰氧基苯基)-2-氯-1-丁烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the use of strong acids as catalysts, such as sulfuric acid, chloric acid, p-methyl-benzene sulfonic acid, and strong acidity ion exchange resins. For instance, the synthesis of 4-phenyl-2-butanone, a compound with a similar phenyl group, is achieved through a series of reactions starting with ethyl ethanoate, which is synthesized from ethanol and acetic acid. This process includes Claisen's condensation, nucleophilic addition, and subsequent reactions to form the final product .

Molecular Structure Analysis

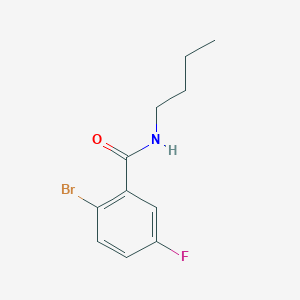

While the molecular structure of 4-(2-Acetoxyphenyl)-2-chloro-1-butene is not provided, the structure of related chlorination products of phenols has been determined through X-ray structure determinations. These structures reveal the modifications of the phenolic methyl groups upon chlorination and provide a basis for understanding the potential molecular geometry and electronic configuration of 4-(2-Acetoxyphenyl)-2-chloro-1-butene .

Chemical Reactions Analysis

The chlorination of phenolic compounds can lead to a variety of products, as seen in the chlorination of 2-t-butyl-4,6-dimethylphenol and 2,6-di-t-butyl-4-methylphenol. These reactions result in chloromethylene compounds and trichloro ketones. The specific modifications and the formation of these products are well-described, which suggests that the chlorination of 4-(2-Acetoxyphenyl)-2-chloro-1-butene could also lead to multiple products with varying degrees of chlorination and modification of the phenyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-Acetoxyphenyl)-2-chloro-1-butene are not directly reported in the provided papers. However, by examining the properties of similar compounds, one can infer that the presence of the acetoxy and chloro groups would influence the compound's polarity, solubility, and reactivity. The phenyl group could contribute to the compound's aromatic character, and the presence of a butene moiety suggests potential for various addition reactions .

科学研究应用

反应性和机理

溶剂分解反应和重排: Jia 等人 (2002) 研究了相关化合物的溶剂分解反应,重点研究了亲核试剂水对叔烯丙基碳正离子的加成,揭示了反应机理和产物分布的见解,这可能与在类似条件下理解“4-(2-乙酰氧基苯基)-2-氯-1-丁烯”的行为有关 (Jia、Ottosson、Zeng 和 Thibblin,2002)。

芳基阳离子的光化学产生: Protti 等人 (2004) 研究了氯苯酚和氯苯甲醚的光化学,产生了芳基阳离子。这些发现可能为“4-(2-乙酰氧基苯基)-2-氯-1-丁烯”的光反应性提供了一个类似物,表明了产生反应性中间体或产物的潜在途径 (Protti、Fagnoni、Mella 和 Albini,2004)。

代谢和生物活化研究

- 氯羟基丁烯的代谢: Wu 等人 (2019) 和 Wang 等人 (2018) 对 1-氯-2-羟基-3-丁烯(1,3-丁二烯的代谢物)的代谢进行了研究,揭示了生物转化途径的见解,这些见解可能与理解“4-(2-乙酰氧基苯基)-2-氯-1-丁烯”在生物系统中的代谢归宿有关。这些研究确定了潜在的生物标记物并阐明了作用机制,有助于我们了解此类化合物的毒理学特征 (Wu 等人,2019);(Wang 等人,2018)。

合成应用和材料科学

微波加速合成: 沈华良 (2007) 报道了 4-乙酰氧基-2-甲基-2-丁烯的微波加速合成,展示了高效合成途径的潜力,该途径可应用于“4-(2-乙酰氧基苯基)-2-氯-1-丁烯”以生产在药物和化学品中有用的中间体 (Shen,2007)。

聚合物合成和表征: Miyasaka 等人 (2001) 和 Bielawski 等人 (2001) 探索了与“4-(2-乙酰氧基苯基)-2-氯-1-丁烯”具有结构相似性的化合物衍生的新型聚合材料的合成和性能。这些研究有助于开发在电子、光子学和功能涂层中具有潜在应用的材料,为聚合物科学中化学结构的多功能性提供了见解 (Miyasaka、Yamazaki 和 Nishide,2001);(Bielawski、Scherman 和 Grubbs,2001)。

作用机制

Target of Action

It’s worth noting that acetoxyphenyl compounds, such as aspirin (acetylsalicylic acid), are known to target the prostaglandin cyclooxygenases-1 (cox-1) and cox-2 . These enzymes play a crucial role in the production of prostanoids, particularly in the stomach and platelets .

Mode of Action

Similar compounds like aspirin function through acetylation . The acetylation of COX-2 allows for the generation of 15-®HETE and subsequent formation of “aspirin-triggered lipoxin” (ATL) by interaction with white cell lipoxygenases .

Biochemical Pathways

Compounds like aspirin that target cox-1 and cox-2 are involved in the arachidonic acid cascade, converting arachidonic acid to prostaglandin h2 (pgh2), a committed step in prostanoid synthesis .

Pharmacokinetics

Similar compounds like aspirin are rapidly hydrolyzed into inactive acetate and salicylate by aspirin “esterases,” preferentially in the intestinal epithelium, liver, and blood . The half-life of unmetabolized aspirin in blood is 20–30 min .

Result of Action

The acetylation of cox-2 by similar compounds like aspirin allows for the generation of 15-®hete and subsequent formation of “aspirin-triggered lipoxin” (atl) by interaction with white cell lipoxygenases . This could potentially lead to anti-inflammatory effects.

属性

IUPAC Name |

[2-(3-chlorobut-3-enyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-9(13)7-8-11-5-3-4-6-12(11)15-10(2)14/h3-6H,1,7-8H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJXHLYVESVTJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CCC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641188 |

Source

|

| Record name | 2-(3-Chlorobut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Acetoxyphenyl)-2-chloro-1-butene | |

CAS RN |

890097-72-0 |

Source

|

| Record name | 2-(3-Chlorobut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1290865.png)

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)